molecular formula C26H26O6 B14749433 3-{[4-(4-Acetyl-3-hydroxy-2-propyl-phenoxymethyl)-phenyl]-hydroxy-methyl}-benzoic acid

3-{[4-(4-Acetyl-3-hydroxy-2-propyl-phenoxymethyl)-phenyl]-hydroxy-methyl}-benzoic acid

Cat. No.: B14749433
M. Wt: 434.5 g/mol
InChI Key: DWQVYDLTPMGYNE-UHFFFAOYSA-N
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Description

3-{[4-(4-Acetyl-3-hydroxy-2-propyl-phenoxymethyl)-phenyl]-hydroxy-methyl}-benzoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(4-Acetyl-3-hydroxy-2-propyl-phenoxymethyl)-phenyl]-hydroxy-methyl}-benzoic acid involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the phenoxymethyl intermediate: This step involves the reaction of 4-acetyl-3-hydroxy-2-propylphenol with a suitable alkylating agent to form the phenoxymethyl intermediate.

    Coupling with benzoic acid derivative: The phenoxymethyl intermediate is then coupled with a benzoic acid derivative under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(4-Acetyl-3-hydroxy-2-propyl-phenoxymethyl)-phenyl]-hydroxy-methyl}-benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups present in the compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The acetyl group can be reduced to form the corresponding alcohol.

    Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

    Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of carboxylic acids, while reduction of the acetyl group can yield alcohols.

Scientific Research Applications

3-{[4-(4-Acetyl-3-hydroxy-2-propyl-phenoxymethyl)-phenyl]-hydroxy-methyl}-benzoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 3-{[4-(4-Acetyl-3-hydroxy-2-propyl-phenoxymethyl)-phenyl]-hydroxy-methyl}-benzoic acid exerts its effects involves its interaction with specific molecular targets. The hydroxyl and acetyl groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The phenyl rings can participate in π-π interactions, further contributing to the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[4-(4-Acetyl-3-hydroxy-2-propyl-phenoxymethyl)-phenyl]-hydroxy-methyl}-benzoic acid is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C26H26O6

Molecular Weight

434.5 g/mol

IUPAC Name

3-[[4-[(4-acetyl-3-hydroxy-2-propylphenoxy)methyl]phenyl]-hydroxymethyl]benzoic acid

InChI

InChI=1S/C26H26O6/c1-3-5-22-23(13-12-21(16(2)27)25(22)29)32-15-17-8-10-18(11-9-17)24(28)19-6-4-7-20(14-19)26(30)31/h4,6-14,24,28-29H,3,5,15H2,1-2H3,(H,30,31)

InChI Key

DWQVYDLTPMGYNE-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=CC(=C1O)C(=O)C)OCC2=CC=C(C=C2)C(C3=CC(=CC=C3)C(=O)O)O

Origin of Product

United States

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